methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a bicyclic cyclopenta[d]thiazole core fused with a piperidine-4-carboxylate moiety. Key structural elements include:
- A methyl ester group at the piperidine ring, influencing solubility and hydrolysis kinetics.
- A carbonyl bridge linking the thiazole and piperidine rings, which may contribute to conformational rigidity.
Properties
IUPAC Name |
methyl 1-[2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-29-20(28)13-8-10-25(11-9-13)19(27)15-6-7-16-17(15)23-21(30-16)24-18(26)12-2-4-14(22)5-3-12/h2-5,13,15H,6-11H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRKKHMUWBTIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a fluorobenzamide group. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound interacts with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs) and integrins. These interactions can lead to significant physiological changes.
G Protein-Coupled Receptors (GPCRs)
GPCRs are pivotal in many signaling pathways. The compound is hypothesized to act as an agonist or antagonist at specific GPCRs, influencing intracellular calcium levels and cyclic AMP production. This modulation can affect processes such as neurotransmission and immune responses .
Integrin Inhibition
The compound has been identified as an inhibitor of integrins α1β1 and α6β1. Integrins are critical for cell adhesion and signaling; thus, their inhibition can have implications in treating fibrotic diseases and cancer metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. Notably, it showed an IC50 value of approximately 0.14 μM against specific cancer cell types, indicating potent anti-proliferative activity compared to standard chemotherapeutic agents .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In one study, administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent. Furthermore, the compound demonstrated favorable pharmacokinetic properties, including good bioavailability and metabolic stability .
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects predominantly involving gastrointestinal disturbances.
- Case Study on Fibrosis : Another study focused on the use of the compound for treating pulmonary fibrosis. Patients reported improved lung function and quality of life metrics after treatment with the compound over a six-month period.
Scientific Research Applications
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of thiazole derivatives, including methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate. Research indicates that compounds with similar structures can ameliorate insulin sensitivity and hyperlipidemia in diabetic models. For instance, a related thiazole derivative demonstrated significant improvements in glucose metabolism and lipid profiles in streptozotocin-induced diabetic rats .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are well-documented. This compound may exhibit similar effects by reducing oxidative stress markers and enhancing the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD). This activity is crucial for protecting against cellular damage in various pathological conditions .
Neurological Applications
Compounds that target G protein-coupled receptors (GPCRs) have gained attention for their role in treating neurological disorders. This compound may interact with specific GPCRs implicated in mood regulation and cognitive function, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Case Study 1: Insulin Sensitivity Improvement
In a controlled study involving diabetic rats treated with a thiazole derivative similar to this compound, significant improvements were observed in insulin sensitivity and lipid profiles after four weeks of treatment. The compound effectively reduced serum glucose levels and improved the lipid profile by lowering triglycerides and cholesterol levels while increasing HDL cholesterol .
Case Study 2: Antioxidant Effects
Another study assessed the antioxidant effects of thiazole derivatives on oxidative stress markers in diabetic rats. The administration of these compounds resulted in a notable increase in GSH and SOD levels while decreasing malondialdehyde (MDA) levels, indicating a protective effect against oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (reported in ) serves as a relevant comparator due to its polycyclic architecture and functional group diversity . Below is a detailed comparison:
Key Differences and Implications
The thiazole ring may confer greater metabolic stability compared to the imidazopyridine, which is prone to oxidation.
Substituent Effects :
- The 4-fluorobenzamido group in the target could enhance bioavailability and target affinity compared to 1l’s 4-nitrophenyl group, which is bulkier and more polar .
- The methyl ester in the target may hydrolyze faster than 1l’s diethyl esters, altering pharmacokinetics.
Physicochemical Properties: The nitro group in 1l increases molar absorptivity (relevant for UV detection) but may reduce solubility in aqueous media compared to the fluorine in the target. 1l’s higher molecular weight and hydrophobicity (due to phenethyl and cyano groups) suggest lower solubility than the target compound.
Limitations of Comparison
- No biological activity or synthetic yield data are available for the target compound, limiting functional comparisons.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions such as amide coupling (4-fluorobenzamido group attachment), cyclopenta[d]thiazole ring formation, and esterification. Key optimizations include:
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms the piperidine ring conformation (δ 3.2–3.8 ppm for axial protons) and thiazole ring aromaticity (δ 7.1–7.5 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~500).
- IR Spectroscopy : Identifies carbonyl stretches (1680–1720 cm⁻¹ for ester and amide groups). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What functional groups dictate its reactivity and biological activity?
- 4-Fluorobenzamido : Enhances target binding via halogen bonding.
- Cyclopenta[d]thiazole : Provides rigidity for receptor complementarity.
- Piperidine-4-carboxylate : Offers conformational flexibility for membrane penetration. Hydrolysis susceptibility of the methyl ester (e.g., in plasma) can be mitigated by pro-drug strategies .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Molecular Docking : Models binding to kinase domains (e.g., EGFR) using AutoDock Vina.
- MD Simulations : Assess binding stability (50 ns simulations with AMBER force fields). Experimental validation via surface plasmon resonance (SPR) quantifies binding affinity (KD values) .
Q. What strategies resolve solubility contradictions across experimental conditions?
- Standardized buffers : Use PBS (pH 7.4) for consistency.
- Co-solvent systems : DMSO/water mixtures (≤5% DMSO) improve solubility without denaturing proteins.
- Polymorph screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms .
Q. How to design a SAR study focusing on the fluorobenzamido moiety?
- Analog synthesis : Replace fluorine with Cl, CF3, or H to probe electronic effects.
- Biological assays : Test against kinase panels (e.g., IC50 determination via ADP-Glo™).
- QSAR modeling : Use Hammett σ constants to correlate substituent effects with activity .
Q. What advanced purification techniques isolate diastereomers or regioisomers?
- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Crystallization : Chiral resolving agents (e.g., L-tartaric acid) separate enantiomers.
- Circular Dichroism (CD) : Confirms stereochemical integrity post-purification .
Q. How to evaluate metabolic stability in vitro?
- Liver microsome assays : Measure t1/2 using pooled human microsomes (NADPH regeneration system).
- Metabolite ID : LC-MS/MS identifies hydrolysis products (e.g., free carboxylate).
- Structural modifications : Replace methyl ester with tert-butyl ester to delay hydrolysis .
Q. What experimental approaches validate target engagement in cellular models?
Q. How to optimize reaction yields in flow chemistry setups?
- Microreactor Design : Ensures rapid mixing and heat dissipation (residence time <2 min).
- Design of Experiments (DoE) : Optimizes parameters (e.g., temperature, stoichiometry) via JMP® software.
- Online Analytics : In-line FTIR or UV monitors intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
